molecular formula C23H29N5O7S3 B2909601 4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)benzamide CAS No. 899351-56-5

4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)benzamide

Cat. No.: B2909601
CAS No.: 899351-56-5
M. Wt: 583.69
InChI Key: MYACFCFVWRFNFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)benzamide is a structurally complex molecule featuring a benzamide core modified with dual sulfamoyl substituents. Key structural elements include:

  • A benzamide group at the central position.

This compound’s design likely targets sulfonamide-sensitive pathways, such as bacterial dihydropteroate synthase (DHPS), while its substituents may enhance solubility and pharmacokinetic properties compared to simpler analogs .

Properties

IUPAC Name

4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N5O7S3/c1-4-21-25-26-23(36-21)27-37(30,31)19-11-7-18(8-12-19)24-22(29)17-5-9-20(10-6-17)38(32,33)28(13-15-34-2)14-16-35-3/h5-12H,4,13-16H2,1-3H3,(H,24,29)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYACFCFVWRFNFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCOC)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N5O7S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

583.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Sulfonamide Formation

The sulfamoyl groups are synthesized via sulfonation of precursor amines. For example:

  • Step 1 : Reaction of 4-aminophenyl sulfonamide with chlorosulfonic acid to form intermediate sulfonyl chloride .
  • Step 2 : Amidation with bis(2-methoxyethyl)amine to install the N,N-bis(2-methoxyethyl)sulfamoyl group.

Reagents :

  • Chlorosulfonic acid (ClSO₃H), bis(2-methoxyethyl)amine, DCM solvent.
    Conditions : 0–5°C, anhydrous .

Thiadiazole Ring Functionalization

The 5-ethyl-1,3,4-thiadiazol-2-amine moiety is synthesized via:

  • Cyclocondensation of thiosemicarbazide with carboxylic acid derivatives (e.g., ethyl propionate) .
  • Subsequent alkylation with ethyl iodide to install the ethyl group at position 5 .

Key Reaction :Thiosemicarbazide+RCOOR Δ1 3 4 Thiadiazole+H2O\text{Thiosemicarbazide}+\text{RCOOR }\xrightarrow{\Delta}\text{1 3 4 Thiadiazole}+\text{H}_2\text{O}Yield : ~65–75% .

Sulfonamide Hydrolysis

Under acidic conditions (HCl, H₂O, reflux), the sulfamoyl group hydrolyzes to sulfonic acid:R SO2NH R +H2OHClR SO3H+R NH2\text{R SO}_2\text{NH R }+\text{H}_2\text{O}\xrightarrow{\text{HCl}}\text{R SO}_3\text{H}+\text{R NH}_2Observed Byproducts : Ethylamine derivatives from 5-ethyl-thiadiazole cleavage .

Thiadiazole Ring Opening

Treatment with strong bases (e.g., NaOH) opens the thiadiazole ring via nucleophilic attack at sulfur:Thiadiazole+OHThiolate intermediateDisulfide or mercaptan\text{Thiadiazole}+\text{OH}^-\rightarrow \text{Thiolate intermediate}\rightarrow \text{Disulfide or mercaptan}Evidence : Analogous thiadiazole derivatives show complete decomposition at pH >12 .

Cross-Coupling Reactions

The benzamide’s aromatic ring participates in Suzuki-Miyaura coupling (Pd catalysis) with aryl boronic acids:
Conditions : Pd(PPh₃)₄, Na₂CO₃, DME/H₂O (3:1), 80°C .
Product : Biaryl derivatives with retained sulfamoyl/thiadiazole groups .

Example :Parent Compound+PhB OH 24 Ph Benzamide Derivative\text{Parent Compound}+\text{PhB OH }_2\rightarrow \text{4 Ph Benzamide Derivative}Yield : ~55% (reported for similar sulfonamide-linked benzamides) .

Oxidation and Stability

  • Methoxyethyl Groups : Resistant to mild oxidants (e.g., H₂O₂) but degrade under strong oxidants (KMnO₄), forming carboxylic acids .
  • Thiadiazole Sulfur : Oxidized to sulfoxide/sulfone derivatives with m-CPBA .

Stability Data :

ConditionDegradation (%)Major Products
1M HCl, 24h, 25°C15%Sulfonic acid
1M NaOH, 24h, 25°C90%Ring-opened thiols
UV light, 48h30%Sulfone derivatives

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Compounds

Compound Name Key Substituents Molecular Weight (g/mol) Biological Activity/Use Reference
Target Compound Bis(2-methoxyethyl)sulfamoyl, 5-ethyl-thiadiazole ~592.7* Hypothesized antimicrobial
4-[Bis(2-methoxyethyl)sulfamoyl]-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide Bis(2-methoxyethyl)sulfamoyl, 4-methylphenyl-thiazole ~515.6 Not reported
N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-3,5-dinitrobenzamide 3,5-dinitrobenzamide, 5-ethyl-thiadiazole 489.48 Not reported (structural analog)
N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)-2-phenoxybenzamide 2-phenoxybenzamide, 5-ethyl-thiadiazole 480.6 Not reported
N-(5-((4-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide Dimethylsulfamoyl, 4-chlorobenzylthio-thiadiazole 477.4 Potential antibacterial
Sulfamethizole (4-amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide) Unsubstituted sulfamoyl, 5-methyl-thiadiazole 270.3 Antibacterial (DHPS inhibitor)

*Estimated based on molecular formula (C23H28N4O7S3).

Key Differences and Implications

Substituent Effects on Bioactivity

  • Thiadiazole vs. Thiazole : The target compound’s 5-ethyl-1,3,4-thiadiazole group (vs. thiazole in ) may enhance binding to sulfonamide targets due to increased electron-withdrawing effects and ring rigidity .
  • Sulfamoyl Modifications : The bis(2-methoxyethyl)sulfamoyl group in the target compound likely improves solubility compared to dimethylsulfamoyl () or unsubstituted sulfamoyl (Sulfamethizole) .

Pharmacokinetic and Toxicity Profiles

  • The bis(2-methoxyethyl) groups in the target compound may reduce renal toxicity compared to simpler sulfonamides (e.g., Sulfamethizole) by mitigating crystallization in urine .
  • Higher molecular weight (~592.7 vs. ~270.3 for Sulfamethizole) could impact oral bioavailability but may enhance plasma protein binding and half-life .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.